molecular formula C13H20ClNO B7805665 3-[(4-Methylphenoxy)methyl]piperidine hydrochloride

3-[(4-Methylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B7805665
M. Wt: 241.76 g/mol
InChI Key: CUURDDDGDBNCCU-UHFFFAOYSA-N
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Description

3-[(4-Methylphenoxy)methyl]piperidine hydrochloride is a piperidine derivative characterized by a 4-methylphenoxy group attached to the piperidine ring via a methylene bridge. As a hydrochloride salt, it is likely used in pharmaceutical research due to enhanced solubility and bioavailability compared to its free base form.

Properties

IUPAC Name

3-[(4-methylphenoxy)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12;/h4-7,12,14H,2-3,8-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUURDDDGDBNCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

4-Methylphenol is deprotonated using sodium hydride (NaH) in dimethyl sulfoxide (DMSO), forming a phenoxide ion with enhanced nucleophilicity. This ion attacks a piperidine derivative substituted with a methyl group and a leaving group (e.g., bromide or tosylate) at the 3-position. For example, 3-(bromomethyl)piperidine reacts with 4-methylphenoxide to yield the intermediate ether, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Key conditions include:

  • Solvent : DMSO or ethanol.

  • Temperature : 85°C for 1–3 hours.

  • Base : NaH (60% dispersion in mineral oil).

  • Yield : 70–80% after purification via column chromatography.

Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern. The piperidine ring’s protons resonate at δ 2.8–3.2 ppm (multiplet), while the methylphenoxy group’s aromatic protons appear as a doublet at δ 6.8–7.1 ppm. Infrared (IR) spectroscopy identifies the ether linkage (C-O-C stretch at 1,240 cm⁻¹) and hydrochloride formation (N-H stretch at 2,500 cm⁻¹).

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction offers superior stereochemical control when synthesizing chiral piperidine derivatives. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 4-methylphenol with a piperidine alcohol precursor.

Synthetic Protocol

A piperidine alcohol (e.g., 3-(hydroxymethyl)piperidine) is combined with 4-methylphenol, DEAD, and PPh₃ in tetrahydrofuran (THF). The reaction proceeds at room temperature for 4–6 hours, forming the ether bond via an oxidative coupling mechanism. The product is isolated by concentrating the reaction mixture, followed by extraction with ethyl acetate and acidification with HCl gas to precipitate the hydrochloride salt.

  • Yield : 65–75%.

  • Purity : >95% (HPLC).

  • Chiral Resolution : Enantiomers are separated using L-(-)- or D-(+)-dibenzoyltartaric acid, achieving >96% enantiomeric excess (ee).

Advantages Over Alternative Methods

The Mitsunobu reaction avoids harsh bases and high temperatures, preserving acid-sensitive functional groups. It is particularly advantageous for synthesizing enantiopure derivatives, as demonstrated in the resolution of (+/−)-4-[(3-fluorophenoxy)phenyl]methyl-piperidine.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. This method is exemplified in the preparation of tert-butyl 4-((1-(3-chloro-4-(methoxycarbonyl)phenyl)piperidin-4-yl)methyl)piperidine-1-carboxylate, a structurally related compound.

Procedure and Conditions

A mixture of 3-(hydroxymethyl)piperidine, 4-methylphenol, and cesium carbonate (Cs₂CO₃) in DMSO is irradiated at 120°C for 1 hour under nitrogen. The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.

  • Yield : 60–70%.

  • Solvent : DMSO.

  • Catalyst : Cs₂CO₃ (2.2 equiv).

Scalability and Efficiency

Microwave synthesis is scalable to multi-gram quantities, with reaction times 3–5 times shorter than conventional heating. However, it requires specialized equipment and careful optimization of microwave parameters (e.g., power, ramp time).

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Limitations
Williamson EtherNaH, DMSO, 85°C, 3h70–80%High yield; simple setupRequires anhydrous conditions
Mitsunobu ReactionDEAD, PPh₃, THF, rt, 4h65–75%Stereochemical controlCostly reagents; sensitive to air
Microwave-AssistedCs₂CO₃, DMSO, 120°C, 1h60–70%Rapid synthesis; scalableSpecialized equipment required

Purification and Characterization

Chromatographic Techniques

Crude products are purified using silica gel column chromatography with ethyl acetate/hexane gradients (0–100%). For hydrochloride salts, recrystallization from ethanol/water mixtures enhances purity.

Analytical Validation

  • Melting Point : 90–203°C (decomposition).

  • Mass Spectrometry : Molecular ion peak at m/z 239.76 (M+H⁺).

  • Elemental Analysis : C 58.63%, H 7.16%, N 5.84% (theoretical).

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

3-[(4-Methylphenoxy)methyl]piperidine hydrochloride has the molecular formula C13H19ClNC_{13}H_{19}ClN and is characterized by a piperidine ring substituted with a 4-methylphenoxy group. This structural arrangement contributes to its unique pharmacological properties.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmacophore in drug design. Its interactions with neurotransmitter receptors suggest possible applications in treating various central nervous system disorders, including depression and anxiety.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to be utilized in creating derivatives that may exhibit enhanced biological activity or novel therapeutic properties .

Biological Studies

Research has indicated that this compound may possess neuroprotective properties, potentially reducing oxidative stress and inflammation in neuronal cells. Preliminary studies have shown promise in its application for neurodegenerative diseases .

Antidepressant Activity

A study demonstrated that analogs of this compound exhibited significant antidepressant-like effects in animal models, suggesting that the increase in serotonin levels due to monoamine oxidase (MAO) inhibition could be a contributing factor.

Analgesic Properties

Research indicated that this compound could reduce pain responses in animal models, suggesting its potential use as an analgesic agent. The ability to modulate pain pathways makes it a candidate for further exploration in pain management therapies .

Neuroprotective Effects

Preliminary studies suggested that this compound might offer neuroprotective benefits by mitigating oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Insights

  • Fluorine () improves metabolic stability and bioavailability . Alkoxy Groups (Methoxy, Ethoxy): Methoxy () and ethoxy () substituents modulate electron density on aromatic rings, influencing receptor interaction. Ethoxy’s larger size may sterically hinder binding compared to methoxy . Aromatic Bulk: Compounds like 4-(diphenylmethoxy)piperidine () exhibit increased steric bulk, which may enhance CNS activity but reduce aqueous solubility .
  • Physicochemical Properties: Molecular Weight: Ranges from ~242 (methoxy derivatives) to 320 g/mol (brominated analogs), impacting ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Biological Activity

3-[(4-Methylphenoxy)methyl]piperidine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activities associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a 4-methylphenoxy group. Its molecular formula is C13H19ClNC_{13}H_{19}ClN, and it has a molecular weight of approximately 227.75 g/mol. The structure contributes to its unique reactivity and biological activity, making it a valuable compound in medicinal chemistry.

The mechanism of action for this compound involves interaction with various receptors and enzymes within biological systems. The piperidine moiety allows for binding to neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways, which are critical in mood regulation and pain perception. Additionally, the phenoxy group enhances binding affinity, potentially leading to increased efficacy in therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential as an antibiotic agent.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Anticancer Potential : Preliminary investigations suggest that it may have cytotoxic effects on certain cancer cell lines, indicating its potential role in cancer therapy .

Case Studies and Research Findings

  • Anticancer Activity : A study focused on similar piperidine derivatives revealed significant cytotoxic effects against myeloma and leukemia cell lines. Compounds structurally related to this compound demonstrated the ability to induce apoptosis through upregulation of pro-apoptotic genes such as p53 and Bax .
  • Neurotransmitter Interaction : Research has highlighted the interaction of this compound with serotonin receptors, which may lead to antidepressant effects. Binding studies indicate a strong affinity for serotonin transporters, suggesting potential applications in treating depression and anxiety disorders .
  • Safety and Efficacy Studies : Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted to assess the pharmacokinetic properties of this compound. Results indicate favorable drug-like characteristics, making it a candidate for further pharmacological evaluation .

Comparative Analysis

To better understand the unique features of this compound compared to related compounds, the following table summarizes key structural and biological characteristics:

Compound NameMolecular FormulaKey FeaturesBiological Activity
3-[(4-Methylphenoxy)methyl]piperidine HClC₁₃H₁₉ClNPiperidine ring with 4-methylphenoxy groupAntimicrobial, anti-inflammatory, anticancer
3-(4-Methylphenoxy)piperidine hydrochlorideC₁₂H₁₈ClNOLacks methyl group on phenyl ringLimited biological activity
1-(2-Methylphenyl)piperazineC₁₂H₁₈N₂Piperazine instead of piperidineNeuroactive properties

Q & A

Basic Research Question: What are the recommended synthetic pathways for 3-[(4-Methylphenoxy)methyl]piperidine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis of piperidine derivatives often involves nucleophilic substitution or reductive amination. For this compound, a plausible route includes:

  • Step 1: Reacting 4-methylphenol with a chloromethylating agent (e.g., chloromethyl methyl ether) to form the phenoxymethyl intermediate.
  • Step 2: Coupling this intermediate with piperidine via nucleophilic substitution, followed by hydrochloric acid salt formation.
    Optimization involves solvent selection (e.g., dichloromethane for improved solubility) and temperature control (20–40°C) to minimize side reactions like over-alkylation .

Basic Research Question: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for N–CH2_2) and methylphenoxy group (δ ~6.8–7.2 ppm for aromatic protons).
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (C13_{13}H20_{20}ClNO2_2; theoretical ~281.12 g/mol).
  • HPLC: Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) and identify impurities .

Advanced Research Consideration: How can computational modeling aid in predicting reaction mechanisms for piperidine derivatives like this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies for key steps (e.g., nucleophilic substitution) to identify rate-limiting stages.
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents like DMF vs. non-polar toluene).
  • Software Tools: Use Gaussian or ORCA for quantum mechanics; VMD for visualization. Cross-validate predictions with experimental kinetic data .

Advanced Research Consideration: How should researchers address contradictory data in biological activity studies of piperidine derivatives?

Methodological Answer:

  • Dose-Response Validation: Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.
  • Off-Target Screening: Use kinase/GPCR profiling panels to identify unintended interactions.
  • Meta-Analysis: Compare results with structurally similar compounds (e.g., meperidine hydrochloride, a known opioid) to contextualize discrepancies .

Basic Research Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods for powder handling to avoid inhalation of aerosols.
  • Storage: Store at 2–8°C in airtight, light-resistant containers to prevent degradation.
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Consideration: How can researchers design experiments to explore the stereochemical impact of this compound in receptor binding?

Methodological Answer:

  • Chiral Resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test each for receptor affinity (e.g., μ-opioid receptor).
  • Molecular Docking: Use AutoDock Vina to model interactions between enantiomers and receptor active sites.
  • Circular Dichroism (CD): Correlate stereochemistry with conformational stability in solution .

Basic Research Question: What analytical techniques are suitable for stability testing of this compound under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (HCl 0.1N), basic (NaOH 0.1N), and neutral (H2_2O) conditions at 40°C for 24–72 hours.
  • Stability-Indicating Assays: Use UPLC-PDA to monitor degradation products (e.g., hydrolysis of the methylphenoxy group).
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Advanced Research Consideration: How can machine learning improve the design of novel piperidine-based analogs with enhanced pharmacological profiles?

Methodological Answer:

  • Data Curation: Compile structural (SMILES) and bioactivity data from public databases (e.g., ChEMBL) for training models.
  • QSAR Modeling: Use Random Forest or Graph Neural Networks to predict ADMET properties (e.g., blood-brain barrier permeability).
  • Generative Chemistry: Employ reinforcement learning (e.g., REINVENT) to propose analogs with optimized binding affinities .

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